![molecular formula C5H4Cl3NS2 B14397331 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole CAS No. 89861-55-2](/img/structure/B14397331.png)
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trichloromethyl group attached to the sulfur atom and a methyl group attached to the nitrogen atom. Thiazoles and their derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole typically involves the reaction of 4-methylthiazole with trichloromethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trichloromethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with reduced trichloromethyl groups.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and proteins, disrupting their normal functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[(methylamino)thiazol-5-yl]ethanone
- 4-Methyl-2-[(ethylamino)thiazol-5-yl]ethanone
- 2,4-Disubstituted thiazoles
Uniqueness
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various chemical transformations, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
89861-55-2 |
|---|---|
Molecular Formula |
C5H4Cl3NS2 |
Molecular Weight |
248.6 g/mol |
IUPAC Name |
4-methyl-2-(trichloromethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4Cl3NS2/c1-3-2-10-4(9-3)11-5(6,7)8/h2H,1H3 |
InChI Key |
FQBPYIUCODMBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


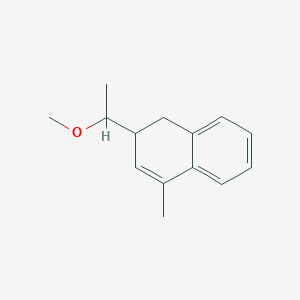
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
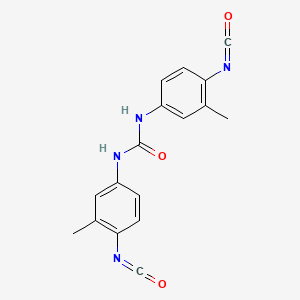
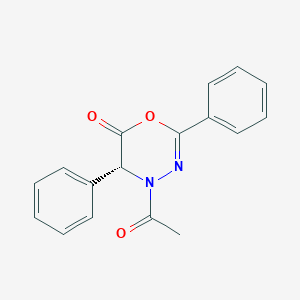
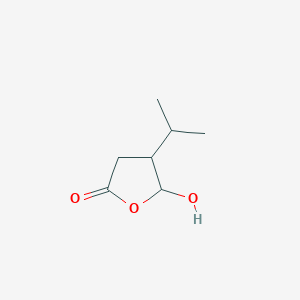
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
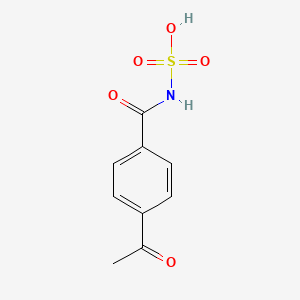
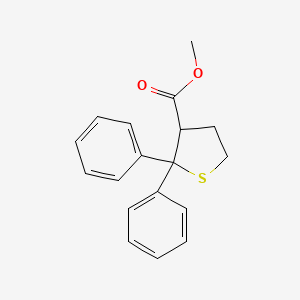
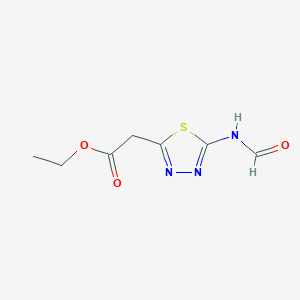
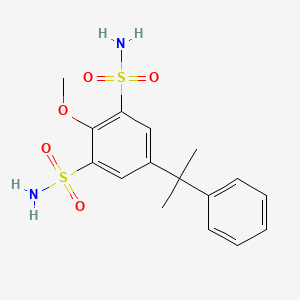

![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
